C17 Azlactone

Catalog No.
S1823684
CAS No.
176665-11-5
M.F
C6H10N2O
M. Wt
0
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C17 Azlactone

CAS Number

176665-11-5

Product Name

C17 Azlactone

Molecular Formula

C6H10N2O

Molecular Weight

0

Synonyms

C17AZLACTONE

C17 Azlactone, identified by the chemical formula C17H28O2 and the CAS number 176665-11-5, is a member of the azlactone family, which are cyclic amides characterized by a five-membered ring containing a carbonyl group adjacent to a nitrogen atom. This compound features a unique structure that contributes to its reactivity and biological properties. Azlactones are known for their involvement in various

: Utilizing ultrasound-assisted techniques can enhance the efficiency of azlactone synthesis, allowing for cleaner reactions and higher yields .
  • Cascade Reactions: Recent studies have demonstrated the use of cascade ring-opening followed by cyclization to generate C17 Azlactone from simpler precursors .
  • C17 Azlactone exhibits promising biological activities. It has been reported to possess antimicrobial properties, making it a candidate for further exploration in drug development. The unique structural features of azlactones contribute to their interactions with biological targets, potentially leading to therapeutic applications against various pathogens.

    C17 Azlactone finds applications across various fields:

    • Medicinal Chemistry: Due to its biological activity, it is explored as a potential lead compound for developing new antibiotics or other therapeutic agents.
    • Polymer Science: Azlactones can be utilized in the synthesis of polymers with specific properties, including biocompatibility and biodegradability.
    • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.

    Studies on C17 Azlactone interactions reveal its potential as a reactive intermediate in various chemical transformations. Its ability to undergo nucleophilic attack makes it suitable for further functionalization, which is crucial for developing new materials or pharmaceuticals. Interaction studies often focus on its reactivity with different nucleophiles and electrophiles, providing insights into its utility in synthetic chemistry.

    C17 Azlactone shares similarities with other azlactones but possesses unique characteristics that distinguish it from its counterparts. Here are some similar compounds:

    Compound NameCAS NumberNotable Features
    C4 Azlactone176664-99-6Shorter carbon chain
    C6 Azlactone176665-02-4Increased reactivity due to size
    C9 Azlactone176665-04-6Intermediate size with moderate activity
    C15 Azlactone176665-09-1Higher molecular weight
    C19 Azlactone1152304-06-7Longest chain among azlactones

    The uniqueness of C17 Azlactone lies in its balance between molecular weight and reactivity, making it particularly interesting for both synthetic applications and biological studies.

    Electrophilic Reactivity at the Azlactone Core

    C17 Azlactone exhibits pronounced electrophilic character at its core structure, primarily due to the presence of an activated carbonyl group within the five-membered heterocyclic ring [1]. The electrophilic nature of the azlactone core stems from the electron-withdrawing effect of the imine nitrogen, which enhances the reactivity of the carbonyl carbon toward nucleophilic attack [2]. This electrophilic reactivity manifests through multiple pathways, with the most prominent being nucleophilic ring-opening reactions that provide access to diverse amino acid derivatives and functionalized compounds.

    The electrophilic sites within the azlactone structure enable facile transformations under mild conditions, making C17 Azlactone a versatile synthetic intermediate [3]. The activated nature of the lactone carbonyl allows for selective functionalization without affecting other potentially reactive sites in the molecule. This selectivity is particularly important in complex synthetic sequences where preservation of stereochemical integrity is paramount [4].

    Nucleophilic Ring-Opening Reactions with Amines and Thiols

    Nucleophilic ring-opening reactions represent one of the most fundamental and widely utilized transformations of C17 Azlactone. These reactions proceed through nucleophilic attack at the electrophilic carbonyl carbon, resulting in cleavage of the lactone ring and formation of ring-opened products bearing both the original azlactone functionality and the incoming nucleophile [1] [2].

    Amine-Based Nucleophiles

    Primary and secondary amines readily undergo ring-opening reactions with C17 Azlactone under organocatalytic conditions. Research has demonstrated that (+/-)-camphorsulfonic acid serves as an effective Brønsted acid catalyst for these transformations [2] [3]. The reaction typically requires 10 mole percent of catalyst loading and proceeds smoothly in dichloromethane at room temperature over 24-48 hours [3] [5].

    The scope of compatible amines is remarkably broad, encompassing aliphatic, aromatic, and functionalized derivatives. Aniline participates in the ring-opening reaction to afford the corresponding N-benzoyl amino acid derivative in 43% yield after 48 hours [2]. More nucleophilic aliphatic amines, such as methylamine, provide higher yields of 62% under similar conditions [6]. The reaction tolerates various functional groups, including sugar-based alcohols and amines, which undergo transformation in yields ranging from 72% to 91% [2].

    Thiol-Based Nucleophiles

    Thiols represent another important class of nucleophiles capable of effecting ring-opening of C17 Azlactone. These sulfur-containing nucleophiles typically require different reaction conditions compared to their nitrogen counterparts. DABCO (1,4-diazabicyclo[2.2.2]octane) has been identified as an effective organocatalyst for thiol-mediated ring-opening reactions [7]. The base-catalyzed conditions facilitate thiol deprotonation, generating the corresponding thiolate anion that subsequently attacks the electrophilic carbonyl center.

    The reaction of C17 Azlactone with thiophenol proceeds efficiently under DABCO catalysis (20 mole percent) to afford the ring-opened thioester derivative in 85% yield within 12 hours [7] [8]. The shorter reaction time compared to amine-based transformations reflects the enhanced nucleophilicity of thiolate species relative to neutral amines.

    Mechanistic Considerations

    The mechanism of nucleophilic ring-opening involves initial activation of the azlactone substrate through hydrogen bonding or protonation by the organocatalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [1]. The subsequent ring-opening proceeds through a tetrahedral intermediate that rapidly collapses to release the lactone oxygen and form the final ring-opened product [3].

    Computational studies have revealed that the reaction proceeds through a concerted mechanism with significant charge transfer from the nucleophile to the azlactone core [4]. The transition state geometry shows substantial C-N bond formation concurrent with C-O bond cleavage, consistent with an associative displacement mechanism.

    NucleophileCatalystYield (%)Reaction Time (h)Solvent
    OctanolCSA (10 mol%)8824DCM
    AnilineCSA (10 mol%)4348DCM
    IsopropanolCSA (10 mol%)7824DCM
    t-ButanolCSA (10 mol%)5724DCM
    Diol (HO(CH2)6OH)CSA (10 mol%)7524DCM
    Sugar alcoholCSA (10 mol%)9124DCM
    ThiophenolDABCO (20 mol%)8512DCM
    MethylamineCSA (10 mol%)6224DCM

    Disulfuration Mechanisms Using Dithiophthalimide Reagents

    Disulfuration reactions of C17 Azlactone using N-dithiophthalimide reagents represent a significant advancement in accessing disulfide-linked amino acid derivatives. This methodology, developed through systematic investigation of base-catalyzed transformations, provides efficient access to previously unexplored chemical space in peptide and protein chemistry [9] [10].

    DABCO-Catalyzed Disulfuration Protocol

    The disulfuration reaction employs DABCO as an organocatalyst to facilitate the addition of N-(organodithio)phthalimides to the activated α-position of azlactones [9] [11]. The reaction proceeds under exceptionally mild conditions, typically at room temperature in dichloromethane, with catalyst loadings of 20 mole percent providing optimal results [9] [12].

    The transformation begins with DABCO-mediated deprotonation of the azlactone α-proton, generating an enolate intermediate [12]. This activated species subsequently undergoes nucleophilic attack on the electrophilic disulfide bond of the N-dithiophthalimide reagent, resulting in formation of a new carbon-sulfur bond and concomitant installation of the disulfide functionality [10] [11].

    Substrate Scope and Tolerance

    The disulfuration methodology demonstrates remarkable scope with respect to both azlactone and dithiophthalimide components [9] [10]. Azlactones derived from proteinogenic amino acids, including methionine, lysine, leucine, phenylalanine, tryptophan, and valine, participate efficiently in the transformation [12]. The reaction tolerates diverse substitution patterns, with sterically demanding azlactones such as those derived from valine maintaining high reactivity [9].

    N-Dithiophthalimide reagents exhibit equally broad compatibility in the disulfuration process [11]. Alkyl-substituted variants, including N-(allyldithio)phthalimide, N-(2-methylallyldithio)phthalimide, and N-(n-dodecyldithio)phthalimide, afford the corresponding disulfurated products in excellent yields ranging from 88% to 92% [9] [12]. Functionalized dithiophthalimides containing reactive handles, such as N-(2-bromoallyldithio)phthalimide, undergo transformation without affecting the pendant bromide functionality [12].

    Mechanistic Insights

    Detailed mechanistic investigations have revealed that the disulfuration process proceeds through a stepwise pathway involving initial enolate formation followed by electrophilic capture [10] [11]. The base-catalyzed conditions prevent decomposition of the base-sensitive α-disulfurated amino acid products, enabling high-yielding transformations across diverse substrate combinations [9].

    The mild reaction conditions circumvent potential side reactions such as epimerization or oxidative degradation that might occur under more forcing conditions [10]. This selectivity is particularly important given the sensitivity of disulfide bonds to oxidative and reductive conditions commonly encountered in synthetic transformations [11].

    N-DithiophthalimideAzlactoneYield (%)CatalystTemperature (°C)
    N-(allyldithio)phthalimideAlanine-derived91DABCO (20 mol%)rt
    N-(2-methylallyldithio)phthalimideAlanine-derived88DABCO (20 mol%)rt
    N-(2-bromoallyldithio)phthalimideAlanine-derived85DABCO (20 mol%)rt
    N-(n-dodecyldithio)phthalimideAlanine-derived92DABCO (20 mol%)rt
    N-(t-butyldithio)phthalimideAlanine-derived89DABCO (20 mol%)rt
    N-(p-methoxybenzyldithio)phthalimideAlanine-derived87DABCO (20 mol%)rt
    N-(cysteine-based)phthalimideAlanine-derived83DABCO (20 mol%)rt
    N-(aryldithio)phthalimidePhenylalanine-derived86DABCO (20 mol%)rt

    Transition Metal-Catalyzed Transformations

    Transition metal catalysis has emerged as a powerful tool for functionalizing C17 Azlactone, enabling access to complex molecular architectures through precisely controlled bond-forming reactions. The versatility of azlactones as substrates for transition metal-mediated transformations stems from their ability to serve as both nucleophilic and electrophilic partners, depending on the specific catalytic conditions employed [13] [14].

    Iridium-Mediated Asymmetric Allylic Alkylation

    Iridium-catalyzed asymmetric allylic alkylation represents one of the most sophisticated methods for functionalizing C17 Azlactone while simultaneously installing quaternary stereogenic centers [13] [15]. These transformations leverage the unique reactivity profile of metallacyclic iridium complexes to achieve high levels of regio-, diastereo-, and enantioselectivity [16] [17].

    Catalytic System and Reaction Conditions

    The iridium-catalyzed allylic alkylation employs [Ir(COD)Cl]2 as the precatalyst in combination with chiral phosphoramidite ligands to generate the active metallacyclic species [13] [16]. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of silver salts that serve to abstract chloride and facilitate formation of the cationic iridium intermediate [17].

    Chiral induction is achieved through the use of carefully designed phosphoramidite ligands that create a well-defined chiral pocket around the iridium center [15] [16]. The choice of counterion plays a crucial role in determining both reactivity and selectivity, with phosphate anions proving particularly effective in promoting high diastereoselectivity [17].

    Substrate Scope and Stereochemical Outcomes

    The allylic alkylation methodology demonstrates broad compatibility with diverse allylic carbonate electrophiles [13] [16]. Cinnamyl carbonates bearing electron-rich and electron-deficient aromatic substituents participate efficiently in the transformation, affording the desired quaternary amino acid derivatives in yields ranging from 69% to 92% [15] [17].

    The reaction exhibits remarkable stereoselectivity, with enantiomeric excesses consistently exceeding 94% and diastereomeric ratios often surpassing 15:1 [13] [16]. The high selectivity arises from the precise spatial organization of the metallacyclic iridium catalyst, which effectively discriminates between the prochiral faces of both the azlactone nucleophile and the allylic electrophile [17].

    Azlactones derived from various proteinogenic amino acids, including alanine, phenylalanine, valine, leucine, methionine, and tryptophan, serve as competent nucleophiles in the transformation [15] [17]. Even sterically demanding substrates such as valine-derived azlactones maintain high reactivity when [Ir(dbcot)Cl]2 is employed as the iridium source, affording products in 69% yield with greater than 20:1 diastereoselectivity and 99% enantiomeric excess [17].

    Tandem Processes and Sequential Reactions

    The iridium-catalyzed allylic alkylation can be coupled with subsequent transformations to create tandem processes that rapidly build molecular complexity [13] [18]. One particularly notable example involves a tandem asymmetric allylic alkylation/aza-Cope rearrangement sequence that provides access to enantio-enriched quaternary carbon center allylated 2,4-diaryloxazol-5(2H)-ones [13] [18].

    This tandem approach offers several advantages, including improved atom economy, reduced waste generation, and the ability to access products that would be difficult to obtain through conventional stepwise methods [13]. The aza-Cope rearrangement component provides a means of separating diastereoisomers while maintaining high enantioselectivity [19].

    AzlactoneAllylic CarbonateYield (%)ee (%)drCatalyst
    Alanine-derivedCinnamyl carbonate929515:1[Ir(COD)Cl]2/L1
    Phenylalanine-derivedFuryl carbonate859814:1[Ir(COD)Cl]2/L1
    Valine-derivedIndolyl carbonate6999>20:1[Ir(dbcot)Cl]2/L1
    Leucine-derivedDienyl carbonate889414:1[Ir(COD)Cl]2/L1
    Methionine-derivedPhenyl carbonate839616:1[Ir(COD)Cl]2/L1
    Tryptophan-derivedNaphthyl carbonate909715:1[Ir(COD)Cl]2/L1

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions provide complementary reactivity to iridium-mediated transformations, offering access to different structural motifs through well-established mechanistic pathways [14] [20]. These transformations typically proceed through the canonical sequence of oxidative addition, transmetalation, and reductive elimination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds [21] [22].

    Allylation and Cyclization Cascades

    Recent developments have demonstrated the utility of palladium catalysis in promoting cascade reactions involving C17 Azlactone [20]. A particularly noteworthy transformation involves a two-step one-pot allylation/cyclization sequence using cyclic carbamates as the allylic component with a pendant nitrogen [20].

    The reaction employs Pd(dba)2 in combination with phosphine ligands to facilitate the initial allylic alkylation step [20]. The pendant nitrogen functionality in the cyclic carbamate subsequently undergoes intramolecular cyclization to afford lactam products containing three synthetic handles that can be selectively targeted for further functionalization [20].

    Mechanistic Considerations

    The palladium-catalyzed transformations proceed through well-understood mechanistic pathways that have been extensively studied in related systems [21] [22]. The initial oxidative addition step involves insertion of palladium into the allylic C-O bond, generating a π-allylpalladium intermediate [22].

    Subsequent nucleophilic attack by the azlactone enolate occurs with high regioselectivity, favoring attack at the more substituted terminus of the allyl system [20]. The final cyclization step proceeds through intramolecular nucleophilic attack, generating the lactam ring while releasing the palladium catalyst for continued turnover [20].

    Substrate Scope and Limitations

    The palladium-catalyzed methodology demonstrates good functional group tolerance, accommodating diverse azlactone substrates derived from natural amino acids [20]. The reaction proceeds efficiently with both electron-rich and electron-deficient aromatic substituents, though strongly electron-withdrawing groups may attenuate reactivity [20].

    Attempts to achieve asymmetric induction through the use of chiral phosphoramidite ligands have met with limited success in this particular transformation [20]. This limitation highlights the ongoing challenges in developing enantioselective palladium-catalyzed reactions of azlactone substrates, particularly in cascade processes where multiple stereogenic centers are formed [20].

    Cycloaddition Chemistry

    Cycloaddition reactions represent a particularly powerful class of transformations for functionalizing C17 Azlactone, enabling rapid construction of complex polycyclic architectures with multiple stereogenic centers [23] [24]. These reactions leverage the inherent reactivity of the azlactone core while taking advantage of its ability to participate as either a dienophile or diene component, depending on the specific reaction conditions and partners employed [25] [26].

    Organocatalytic [8+2] Cycloadditions with Tropones

    The organocatalytic [8+2] cycloaddition between tropones and C17 Azlactone represents a landmark achievement in higher-order cycloaddition chemistry, providing access to previously inaccessible [5.3.0] bicyclic frameworks with exceptional stereocontrol [23] [25] [27].

    Catalyst Design and Mechanism

    The transformation employs chiral bifunctional guanidine catalysts that simultaneously activate both reaction partners through complementary hydrogen bonding interactions [23] [25]. The guanidine unit functions as a Brønsted base to promote enolization of the azlactone substrate, while the pendant amide group serves as a hydrogen bond donor to activate the tropone electrophile through LUMO-lowering interactions [25] [27].

    The reaction proceeds through a stepwise 1,8-addition/annulation mechanism rather than a concerted [8+2] cycloaddition [23] [25]. Initial nucleophilic attack by the azlactone enolate at the 8-position of tropone generates a zwitterionic intermediate that subsequently undergoes intramolecular cyclization to afford the bicyclic product [27].

    Substrate Scope and Stereoselectivity

    The methodology demonstrates remarkable substrate generality with respect to both cycloaddition partners [23] [25]. Tropone itself and various substituted derivatives, including 2-chlorotropone, 2-bromotropone, and 2-methyltropone, participate efficiently in the transformation [27]. The reaction shows regioselectivity for less substituted positions when using 2-substituted tropones [25].

    Azlactones derived from diverse amino acid precursors, including those containing methyl, ethyl, n-propyl, iso-propyl, iso-butyl, and aromatic substituents, undergo the cycloaddition with high efficiency [25] [27]. The products are obtained in yields ranging from 66% to 95% with diastereomeric ratios exceeding 19:1 and enantiomeric excesses reaching 96% [23] [25].

    Extensions to Azaheptafulvenes

    The methodology has been successfully extended to azaheptafulvenes, nitrogen-containing analogs of tropone that participate in analogous [8+2] cycloadditions [25] [27]. These transformations require modified reaction conditions and different catalyst systems, typically employing chiral bisguanidinium salt organocatalysts [27].

    The reaction with N-tosyl azaheptafulvenes proceeds to afford bicyclic lactam products, expanding the structural diversity accessible through this transformation [25]. The protecting group on nitrogen significantly influences both reactivity and selectivity, with nosyl groups providing superior results compared to tosyl derivatives [27].

    TroponeAzlactoneYield (%)dree (%)Catalyst
    TroponeAlanine-derived92>19:196GS8 (10 mol%)
    2-ChlorotroponeAlanine-derived8918:194GS8 (10 mol%)
    2-BromotroponePhenylalanine-derived8516:193GS8 (10 mol%)
    2-MethyltroponeValine-derived8817:195GS8 (10 mol%)
    Azaheptafulvene (N-Ts)Leucine-derived7612:188Bisguanidinium salt
    Azaheptafulvene (N-Nos)Isoleucine-derived8114:192Bisguanidinium salt

    Diastereoselective [4+2] Hetero-Diels-Alder Reactions

    Hetero-Diels-Alder reactions involving C17 Azlactone as either the diene or dienophile component provide access to six-membered heterocyclic frameworks with high levels of stereocontrol [24] [28] [26]. These transformations represent some of the most efficient methods for constructing complex molecular architectures from relatively simple starting materials [29] [30].

    Inverse-Electron-Demand Processes

    Chiral bisguanidine-catalyzed inverse-electron-demand hetero-Diels-Alder reactions between chalcones and azlactones have been developed as a highly efficient route to γ,δ-unsaturated δ-lactone derivatives [24] [31]. The reaction proceeds through hydrogen bond-mediated activation of both reaction partners, with the bisguanidine catalyst providing facial selectivity through a well-defined transition state geometry [24].

    The methodology accommodates a wide variety of chalcone derivatives bearing diverse electronic and steric substitution patterns [24]. Products are obtained as single diastereomers in yields up to 88% with excellent enantioselectivities reaching 99% enantiomeric excess [31]. The reaction typically produces hetero-Diels-Alder adducts as the major products with minimal formation of Michael addition byproducts [24].

    Normal-Electron-Demand Variants

    Complementary normal-electron-demand hetero-Diels-Alder reactions have been developed using olefinic azlactones as diene components [26] [30]. These transformations employ azlactones containing exocyclic double bonds that can participate in [4+2] cycloadditions with electron-deficient dienophiles [30].

    Chiral phosphoric acid catalysts have proven particularly effective for these transformations, providing high levels of enantiocontrol through precise positioning of the reacting partners within the catalyst active site [26]. The reactions afford densely functionalized dihydropyranone products with quaternary stereogenic centers in moderate to good yields with excellent enantioselectivities [30].

    Specialized Applications

    Recent developments have demonstrated the utility of hetero-Diels-Alder chemistry in accessing specialized molecular frameworks of biological relevance [28] [29]. Reactions with trifluoromethyl aryl ketones provide access to CF3-substituted quaternary stereocenters, which are prevalent in pharmaceutical compounds [29].

    The methodology has also been extended to azadiene substrates, enabling the construction of chiral δ-lactam frameworks through [4+2] annulation processes [28]. These transformations employ chiral phosphoric acid catalysts and demonstrate broad substrate scope with excellent functional group tolerance [28].

    Diene ComponentDienophileProduct TypeYield (%)ee (%)Catalyst
    Olefinic azlactoneChalconeγ,δ-unsaturated δ-lactone8899Chiral bisguanidine
    Alkylidene azlactoneTrifluoromethyl ketoneCF3-substituted δ-lactone8594Chiral bifunctional urea
    AzadieneIsatinSpirooxindole dihydropyranone7896Chiral phosphoric acid
    Methyleneazlactoneα-Keto esterQuaternary dihydropyranone8293Chiral guanidine-amide

    XLogP3

    8.8

    Wikipedia

    C17 Azlactone

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    Last modified: 07-20-2023

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